molecular formula C18H22F2N2O4 B6349293 4-(3,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-08-1

4-(3,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349293
CAS No.: 1326812-08-1
M. Wt: 368.4 g/mol
InChI Key: MVAFPEHIGLVMCB-UHFFFAOYSA-N
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Description

4-(3,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 220199-85-9) is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 3,5-difluorobenzoyl group at position 4 and a propyl chain at position 6. This compound is listed with 98.0% purity by CymitQuimica, indicating its use in research and development .

Properties

IUPAC Name

4-(3,5-difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O4/c1-2-5-21-6-3-18(4-7-21)22(15(11-26-18)17(24)25)16(23)12-8-13(19)10-14(20)9-12/h8-10,15H,2-7,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAFPEHIGLVMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Diazaspiro[4.5]decane Family

Key structural analogs differ in substituents on the benzoyl group and the alkyl chain at position 7. These variations influence physicochemical properties, binding affinity, and pharmacological activity.

Table 1: Comparison of Structural Analogs
Compound Name Substituent at Position 4 Substituent at Position 8 Molecular Weight (g/mol) Key Applications/Notes
Target Compound 3,5-Difluorobenzoyl Propyl ~434.4 Potential kinase inhibitor; high purity (98%)
4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 3,5-Dinitrobenzoyl Methyl ~463.4 Enhanced electron-withdrawing effects; used in nitroaromatic drug design
4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 2-Chlorobenzoyl Ethyl ~421.9 Chlorine substituent improves lipophilicity; explored in antimicrobial studies
4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326815-01-3) 3,5-Difluorobenzoyl Methyl ~406.4 Shorter alkyl chain reduces steric hindrance
4-(2,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326809-10-2) 2,5-Difluorobenzoyl Propyl ~434.4 Altered fluorine positioning affects receptor selectivity

Functional and Pharmacological Differences

  • Fluorine Substituents: The 3,5-difluorobenzoyl group in the target compound enhances metabolic stability and binding affinity compared to non-fluorinated analogs. Fluorine’s electronegativity and small atomic radius facilitate π-π stacking and hydrophobic interactions with enzyme active sites, as seen in p38 MAP kinase inhibitors (e.g., compounds in and ) .
  • Alkyl Chain Length : The propyl group at position 8 balances lipophilicity and solubility. Methyl-substituted analogs (e.g., CAS: 1326815-01-3) exhibit faster metabolic clearance, while ethyl or propyl chains prolong half-life .
  • Carboxylic Acid Role : The carboxylic acid moiety enables salt formation and improves bioavailability. Analogous spirodecane derivatives lacking this group (e.g., tert-butyl ester in ) require hydrolysis for activation .

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